N-(2,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide
Description
N-(2,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide is a heterocyclic compound featuring a pyridazino-thiazine core fused with an acetamide moiety. Its structure includes a prop-2-en-1-yl (allyl) group at position 4 of the pyridazino-thiazine ring and a 2,5-dimethylphenyl substituent on the acetamide nitrogen. The synthesis of such derivatives typically involves multi-step reactions, including nucleophilic substitutions and cyclizations, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-4-7-22-17(25)11-27-15-9-20-23(19(26)18(15)22)10-16(24)21-14-8-12(2)5-6-13(14)3/h4-6,8-9H,1,7,10-11H2,2-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJAUMDSIRGWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with a suitable reagent, such as a diaminopyrimidine.
Fluorination: The fluorophenyl groups are introduced through a nucleophilic aromatic substitution reaction using a fluorinating agent like potassium fluoride.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
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Antifungal Activity
- Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds containing the triazole moiety exhibit significant antifungal activity against various fungal strains. For instance, studies have shown that triazole-thioether derivatives can enhance antifungal efficacy compared to traditional agents like azoxystrobin .
- The incorporation of the triazole structure into other compounds has been linked to improved antifungal activity against pathogens such as Gibberella and Aspergillus species .
-
Antibacterial Properties
- The antibacterial potential of triazole derivatives is notable, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Compounds synthesized with the triazole framework demonstrated MIC values significantly lower than those of conventional antibiotics .
- A specific study highlighted that 1,2,4-triazole derivatives exhibited broad-spectrum antibacterial activity comparable to established antibiotics like gentamicin and ciprofloxacin .
-
Cancer Treatment
- Triazoles have been identified as promising candidates in cancer therapy due to their ability to inhibit key enzymes involved in tumor growth. For example, the compound's ability to inhibit Raf kinase has implications for treating disorders associated with angiogenesis and hyper-proliferation .
- Research has suggested that modifications to the triazole structure can enhance its selectivity and potency against cancer cells, making it a valuable scaffold for developing new anticancer agents .
Agrochemical Applications
-
Fungicides
- The application of triazole compounds in agriculture primarily revolves around their use as fungicides. Their mechanism often involves inhibiting sterol biosynthesis in fungi, thereby preventing cell membrane formation and growth .
- Studies have indicated that certain triazole derivatives demonstrate higher efficacy than commercial fungicides, making them suitable candidates for agricultural applications .
- Pesticides
Case Studies
- In Vitro Studies on Antifungal Activity
-
Antibacterial Efficacy Against MRSA
- In a comparative study, newly synthesized 1,2,4-triazole derivatives were tested against MRSA strains and found to possess MIC values ranging from 0.25–1 μg/mL, significantly outperforming traditional antibiotics . This finding highlights the compound's potential in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other pyridazino-thiazine and benzothiazine derivatives. Key comparisons are outlined below:
Core Structural Analogues
a. 2-(4-Cyclopropyl-3,5-dioxo-pyridazino[4,5-b][1,4]thiazin-6-yl)-N-(2,4-difluorophenyl)acetamide ()
- Core Structure: Pyridazino[4,5-b][1,4]thiazine.
- Substituents :
- Position 4 : Cyclopropyl (vs. allyl in the target compound).
- Acetamide Group : N-(2,4-difluorophenyl) (vs. N-(2,5-dimethylphenyl)).
- Impact of Substituents :
b. 2-(3,4-Dimethyl-5,5-dioxo-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide ()
- Core Structure: Pyrazolo-benzothiazine (vs. pyridazino-thiazine).
- Substituents :
- Position 3,4 : Methyl groups.
- Acetamide Group : N-(2-fluorobenzyl).
- The 2-fluorobenzyl group may confer distinct binding affinities compared to arylacetamide derivatives .
Structural Analysis Methods
- X-ray Crystallography :
Physicochemical Properties
Research Implications and Gaps
- Synthetic Optimization : The allyl group in the target compound may offer reactivity for further functionalization (e.g., Michael additions), unlike the saturated cyclopropyl group in ’s analogue.
Biological Activity
N-(2,5-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyridazino-thiazine core structure with a dimethylphenyl substituent. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Pyridazine Ring : Achieved through cyclization reactions.
- Introduction of Functional Groups : Utilizing nucleophilic substitutions and condensation reactions to introduce the thiazine and acetamide functionalities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of similar structures possess significant antimicrobial properties. For instance:
- Compounds containing thiazole rings have shown efficacy against resistant strains of Staphylococcus aureus and Enterococcus faecium .
- A related compound demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains .
Antitumor Properties
The compound's structure suggests potential anticancer activity:
- Similar thiazole derivatives have been shown to inhibit cancer cell proliferation in various assays. For example, certain thiazole-integrated compounds exhibited IC50 values in the low micromolar range against human cancer cell lines .
- Structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring enhance cytotoxicity against tumor cells .
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may interact with various enzymes through hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : Binding to specific receptors can lead to downstream effects influencing cell signaling pathways.
Case Studies
Several studies have explored the potential applications of similar compounds:
- Antibacterial Screening : A study screened a library of compounds for antibacterial properties against resistant bacterial strains. Results indicated that certain derivatives showed promising activity comparable to existing antibiotics .
- Anticancer Drug Discovery : Research identified novel anticancer agents through high-throughput screening of compounds similar in structure to the target compound. These studies highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
